[[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate
Overview
Description
[[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and chlorobenzoyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate typically involves multiple steps:
Formation of the Chlorobenzoyl Intermediate: The initial step involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride.
Cyclohexadiene Derivative Formation: The next step involves the reaction of cyclohexa-2,5-dien-1-one with hydroxylamine to form the oxime derivative.
Coupling Reaction: The oxime derivative is then reacted with 4-chlorobenzoyl chloride to form the intermediate compound.
Final Coupling: The intermediate is then coupled with 3-nitrobenzoic acid under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadiene moiety.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Products would depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used to study biological pathways and enzyme interactions.
Medicine
Drug Development:
Industry
Materials Science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoyl Chloride: A precursor in the synthesis of the compound.
Cyclohexa-2,5-dien-1-one Oxime: Another intermediate in the synthesis.
3-Nitrobenzoic Acid: A related compound with similar functional groups.
Uniqueness
[[4-(4-Chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate is unique due to its combination of functional groups and potential for diverse applications in various fields.
Properties
IUPAC Name |
[[4-(4-chlorobenzoyl)oxyiminocyclohexa-2,5-dien-1-ylidene]amino] 3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O6/c21-15-6-4-13(5-7-15)19(25)29-22-16-8-10-17(11-9-16)23-30-20(26)14-2-1-3-18(12-14)24(27)28/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOSMNZTBKIHSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)ON=C2C=CC(=NOC(=O)C3=CC=C(C=C3)Cl)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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